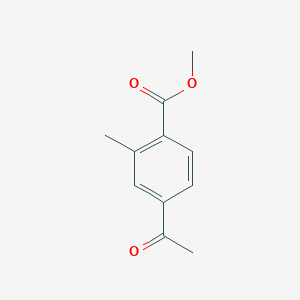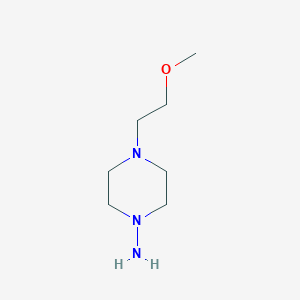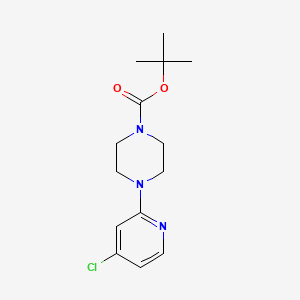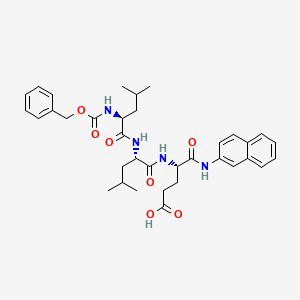![molecular formula C7H7F2NO2 B1473645 [6-(Difluoromethoxy)pyridin-2-yl]methanol CAS No. 1375098-11-5](/img/structure/B1473645.png)
[6-(Difluoromethoxy)pyridin-2-yl]methanol
概要
説明
“[6-(Difluoromethoxy)pyridin-2-yl]methanol”, also known as DFPM, is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular weight of 175.13 g/mol . The IUPAC name for this compound is (6-(difluoromethoxy)pyridin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “[6-(Difluoromethoxy)pyridin-2-yl]methanol” is 1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“[6-(Difluoromethoxy)pyridin-2-yl]methanol” is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Characterization
- Synthetic Applications: The synthesis of complexes and compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrates the utility of pyridinyl methanol derivatives in forming structurally unique molecules. These molecules are characterized by intramolecular hydrogen bonding, contributing to the stabilization of their crystal structures (Percino, Chapela, & Rodríguez-Barbarín, 2005).
- Crystal Structure Analysis: The crystal and molecular structure analyses of various compounds, including those with pyridinyl methanol frameworks, help in understanding the geometric arrangements and potential applications of these molecules in material science and molecular engineering (Bourosh et al., 2018).
Catalytic Applications
- Catalysis and Oligomerization: Pyridinyl methanol derivatives are used in the synthesis of nickel complexes that serve as catalysts for the oligomerization of ethylene, showcasing their potential in polymer chemistry and industrial applications (Kermagoret & Braunstein, 2008).
- Photocatalytic Water Reduction: Complexes derived from pyridinyl methanol ligands have been explored for their photocatalytic activities in water reduction, indicating their potential in renewable energy applications and environmental remediation (Bachmann et al., 2013).
Molecular Interactions and Mechanisms
- Hydrogen Bonding and Molecular Polarizability: Studies on vibrational spectra and molecular polarizability of derivatives similar to [6-(Difluoromethoxy)pyridin-2-yl]methanol provide insights into the hydrogen bonding capabilities and electronic properties of these molecules, which are critical for understanding their reactivity and interactions with other molecules (Yadav et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
[6-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVPSNADNRFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Difluoromethoxy)pyridin-2-yl]methanol | |
CAS RN |
1375098-11-5 | |
| Record name | [6-(difluoromethoxy)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

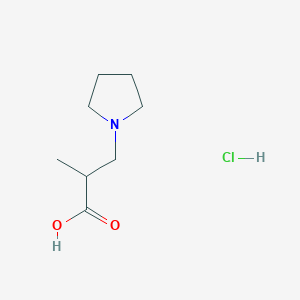
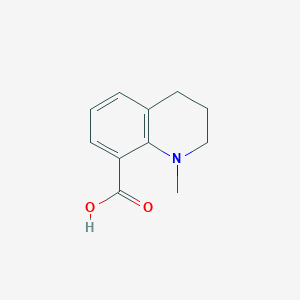
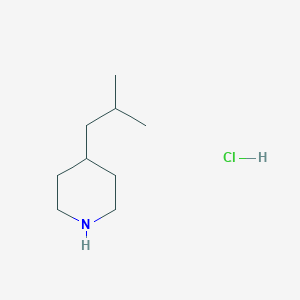
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)
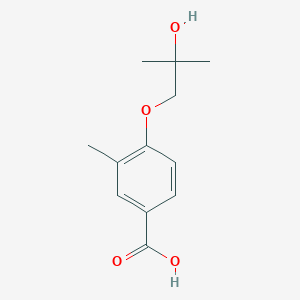
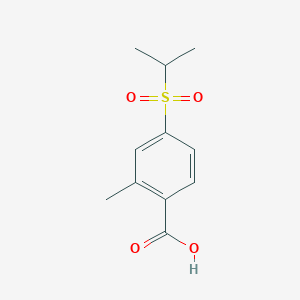
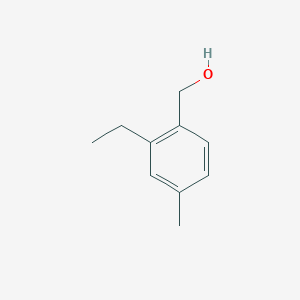
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)
![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)
